molecular formula C16H18N4OS B2630782 2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide CAS No. 1798513-65-1

2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide

Cat. No.: B2630782
CAS No.: 1798513-65-1
M. Wt: 314.41
InChI Key: WOJIJHPSLPZLGF-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is a useful research compound. Its molecular formula is C16H18N4OS and its molecular weight is 314.41. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A class of nicotinamide derivatives, including compounds related to 2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide, has been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These derivatives exhibit significant efficiency in inhibiting corrosion, operating as mixed-type inhibitors by affecting both anodic and cathodic processes. Their adsorption on mild steel surfaces follows the Langmuir isotherm model, indicating a strong and uniform binding to the metal surface. This feature is crucial for developing effective corrosion inhibitors in industrial applications, as evidenced by electrochemical impedance measurements, FTIR, EDX, and SEM analyses which confirm the formation of protective films on metal surfaces (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Metal Complex Formation

Research into the coordination chemistry of mercury(II) with nicotinamide and related pyridine derivatives has revealed insights into potential applications in materials science and catalysis. These compounds can act as monodentate ligands, forming complexes with metals through nitrogen or oxygen atoms. Such interactions could lead to the development of polymeric structures with unique properties, useful in various technological and industrial processes. The ability of these ligands to form stable metal complexes highlights their potential in synthesizing new materials with designed functionalities (Ahuja, Singh, & Rai, 1975).

Synthesis and Structural Studies

Nicotinamide derivatives have also been synthesized and analyzed for their structural properties, offering insights into their potential applications in pharmaceuticals and organic chemistry. Studies on thioanalogues of nicotine-related compounds, for example, have provided valuable information on their molecular conformations, electron delocalization, and crystal packing. Such research contributes to a deeper understanding of the structural aspects that influence the chemical behavior and reactivity of these compounds, essential for designing drugs and other functional molecules (Wojciechowska-Nowak et al., 2011).

Biological Activity and Metabolism

The metabolic fate of nicotinamide and its derivatives in higher plants has been explored, revealing their role in the biosynthesis of important metabolites such as trigonelline and nicotinic acid glucosides. This research is crucial for understanding how plants metabolize nicotinamide, with implications for agriculture and the development of crops with enhanced nutritional value or stress resistance. The study of nicotinamide metabolism in plants opens new avenues for genetic engineering and the production of bioactive compounds (Matsui et al., 2007).

Properties

IUPAC Name

2-methylsulfanyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-22-16-13(5-4-9-18-16)15(21)19-12-7-10-20(11-12)14-6-2-3-8-17-14/h2-6,8-9,12H,7,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJIJHPSLPZLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.